(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a benzylidene group, a thiazolo-triazole core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazoles. The key steps in the synthesis may involve:
Condensation Reactions: Combining benzaldehyde derivatives with thiazole and triazole intermediates under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolo-triazole core through intramolecular cyclization.
Substitution Reactions: Introduction of methoxy and octyloxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives and thiazolo-triazole compounds. Examples include:
- **(5Z)-5-[3-methoxy-4-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- **(5Z)-5-[3-methoxy-4-(decyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the octyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H29N3O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H29N3O3S/c1-3-4-5-6-7-11-16-32-21-15-14-19(17-22(21)31-2)18-23-25(30)29-26(33-23)27-24(28-29)20-12-9-8-10-13-20/h8-10,12-15,17-18H,3-7,11,16H2,1-2H3/b23-18- |
InChI Key |
KVDCPIFJNZJSNJ-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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